3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

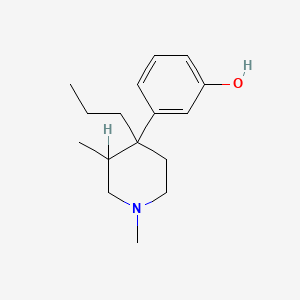

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a phenolic group attached to a piperidine ring, which is significant for its biological interactions.

Research indicates that this compound interacts with various biological targets, primarily in the central nervous system (CNS). Its mechanism of action may involve:

- Receptor Modulation : The compound has been shown to act as a modulator at opioid receptors, potentially influencing pain pathways and analgesic effects.

- Neurotransmitter Regulation : It may affect levels of neurotransmitters such as dopamine and serotonin, contributing to its psychoactive properties.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented in Table 1.

Analgesic Activity

In a study assessing the analgesic properties of various piperidine derivatives, this compound was found to significantly reduce pain responses in animal models. The compound's efficacy was compared to standard analgesics, demonstrating comparable or superior effects at certain dosages .

Antioxidant Properties

Another investigation focused on the antioxidant activity of the compound revealed that it effectively scavenged free radicals in vitro. The IC50 value was determined to be significantly low, indicating strong antioxidant potential .

Antimicrobial Effects

Research into the antimicrobial properties highlighted that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting growth .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. It demonstrates stability under physiological conditions and shows potential for oral bioavailability due to its solubility profile .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C16H25NO

- Molecular Weight : 247.38 g/mol

- IUPAC Name : 3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol

- CAS Number : 10469079

The structure of this compound includes a phenolic group attached to a piperidine ring, which contributes to its biological activity.

Dopamine Receptor Modulation

One of the primary applications of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol is its role as a dopamine D4 receptor antagonist. Research indicates that compounds with high affinity for D4 receptors can have therapeutic implications in treating neurological disorders and certain types of cancer, such as glioblastoma. For instance, studies have shown that derivatives of this compound can selectively inhibit D4 receptors while exhibiting minimal interaction with D2 and D3 receptors, which is crucial for reducing side effects associated with broader dopamine receptor antagonism .

Antitumor Activity

Recent investigations into the antitumor effects of this compound have demonstrated its potential in reducing the viability of glioblastoma cell lines and primary glioblastoma stem cells. The selectivity for D4 receptors may enhance its efficacy as an anticancer agent while minimizing adverse effects typically associated with conventional chemotherapies .

Solubility Enhancement

The compound has been explored for its ability to improve the solubility of poorly soluble drugs. The incorporation of piperidine derivatives has been shown to enhance the pharmacokinetic profiles of various therapeutic agents by increasing their solubility and bioavailability . This property is particularly advantageous in the formulation of oral medications.

Cosmetic Applications

Given its phenolic structure, this compound has potential applications in cosmetic formulations. Its antioxidant properties could be beneficial in skin care products aimed at protecting against oxidative stress and aging . Research into formulation techniques has highlighted the importance of optimizing ingredient interactions to maximize efficacy and stability in cosmetic products.

Case Study 1: Glioblastoma Treatment

A study focused on the effects of dopamine D4 receptor antagonists on glioblastoma cells revealed that specific analogs of this compound significantly decreased cell viability. The research utilized radioligand binding assays to confirm the selectivity and potency of these compounds against various receptor types .

Case Study 2: Cosmetic Formulation Development

In a formulation development study, researchers utilized response surface methodology to optimize cosmetic products containing phenolic compounds like this compound. The study assessed physical and sensory properties, demonstrating improved moisturizing effects when combined with specific emulsifiers and stabilizers .

化学反应分析

Alkylation and Acylation Reactions

The phenolic hydroxyl group undergoes typical electrophilic substitution reactions.

-

O-Alkylation : Reacts with alkyl halides in alkaline conditions to form ether derivatives. For example, treatment with methyl iodide in the presence of K₂CO₃ yields the methoxy derivative .

-

O-Acylation : Forms esters with acetyl chloride or benzoyl chloride under basic conditions.

Representative Data Table

| Reaction Type | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| O-Methylation | CH₃I, K₂CO₃, DMF | Methoxy derivative | 78 | |

| Acetylation | AcCl, pyridine | Acetylated derivative | 65 |

Hydrogenation and Reduction

The piperidine ring’s saturated nature limits classical hydrogenation, but synthetic precursors or intermediates may undergo reduction:

-

Catalytic Hydrogenation : Rhodium on carbon (Rh/C) or platinum oxide (PtO₂) catalyzes hydrogenation of unsaturated intermediates during synthesis . For example, deboronation side reactions occur with Rh/Al₂O₃ catalysts under 48 atm H₂ .

Catalyst Comparison

| Catalyst | Substrate | Product Ratio (Desired:Byproduct) | Time |

|---|---|---|---|

| 5% Rh/C | Boronated precursor | 72:28 | 1 h |

| 5% Rh/Al₂O₃ | Boronated precursor | 50:15 | 2 h |

Oxidation Reactions

The phenol group is susceptible to oxidation:

-

Quinone Formation : Oxidizing agents like MnO₂ convert the phenol to a quinone derivative, though steric hindrance from the piperidine group may limit reactivity .

-

Piperidine Ring Oxidation : Manganese dioxide mediates side reactions in one-pot syntheses, forming amides from primary amines .

Acid-Base Reactions

-

Protonation : The tertiary amine in the piperidine ring (pKa ~10) protonates in acidic conditions, enhancing water solubility .

-

Deprotonation : The phenol group (pKa ~10) deprotonates in basic media, forming a phenoxide ion .

Functionalization of the Piperidine Ring

-

N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts .

-

Ring-Opening : Strong acids or bases cleave the piperidine ring, though this is rarely utilized due to structural stability .

Biological Conjugation Reactions

In metabolic studies (non-synthetic):

Stability and Degradation

-

Thermal Decomposition : Degrades above 200°C, releasing CO and NOx .

-

Photodegradation : UV exposure oxidizes the phenol group, requiring storage in amber containers.

Key Challenges in Reactions

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with a phenolic moiety. For example, describes a similar piperidine derivative synthesized via sulfonylation and subsequent crystallization. Key steps include:

- Step 1 : Alkylation or acylation of the piperidine core under anhydrous conditions (e.g., using dichloromethane as a solvent and NaOH as a base ).

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

- Step 3 : Final coupling with the phenol group under catalytic acidic or basic conditions.

- Purity Optimization : Recrystallization from ethanol/water mixtures or use of preparative HPLC (as in , which employs sodium 1-octanesulfonate buffer for polar analytes) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm proton environments and carbon connectivity. For example, aromatic protons in the phenol ring typically appear as singlets or doublets in δ 6.5–7.5 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H+] peak).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement, as noted in ) resolves stereochemistry and confirms the 3D structure .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact; highlights similar phenolic compounds as irritants .

- Storage : Keep in airtight containers under inert gas (N2) at 2–8°C to prevent oxidation.

- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

- Methodological Answer :

- Computational Setup : Use software like Gaussian or ORCA with the B3LYP functional (as in ) to calculate HOMO/LUMO energies, electrostatic potential maps, and charge distribution .

- Key Parameters : Basis sets (e.g., 6-31G*) and solvent models (PCM for ethanol) improve accuracy.

- Applications : Predict sites for electrophilic attack (e.g., phenol oxygen) or binding affinity to biological targets (e.g., enzyme active sites) .

Q. How can contradictions in pharmacological data across studies be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., uses pH 4.6 buffer for HPLC, which may affect compound stability).

- Control Experiments : Replicate studies with standardized protocols (e.g., fixed cell lines, identical concentrations).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects in biological activity data .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test mixtures like dichloromethane/hexane or slow evaporation from acetone (as in ) .

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.

- Software Refinement : SHELXL ( ) refines diffraction data; adjust parameters like thermal displacement coefficients for accuracy .

属性

分子式 |

C16H25NO |

|---|---|

分子量 |

247.38 g/mol |

IUPAC 名称 |

3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol |

InChI |

InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3 |

InChI 键 |

RTOHPIRUUAKHOZ-UHFFFAOYSA-N |

规范 SMILES |

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |

同义词 |

Lilly 150720 LY 136595 LY 136596 LY 150720 LY 97435 LY 97436 LY-150720 picenadol picenadol hydrochloride, (trans)-(+)-isomer picenadol hydrochloride, (trans)-(+-)-isomer picenadol hydrochloride, (trans)-(-)-isomer picenadol, (trans)-(+)-isomer picenadol, (trans)-(-)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。